molecular formula C20H17FN8O B1375327 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one CAS No. 1361569-23-4

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one

Cat. No.: B1375327
CAS No.: 1361569-23-4
M. Wt: 404.4 g/mol
InChI Key: YVNXUGWVLDZUEP-UHFFFAOYSA-N
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Description

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine moiety and a fluorobenzyl group

Mechanism of Action

Target of Action

The primary target of Guanylate cyclase-IN-1 is soluble guanylate cyclase (sGC) . sGC is a protease that catalyzes the conversion of guanylate triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) . It is widely distributed in the human body, including the lung, brain, kidney, blood vessels, and other tissues .

Mode of Action

Guanylate cyclase-IN-1, as an agonist of sGC, interacts with its targets and induces changes in their activity. The interaction of nitric oxide (NO) with sGC increases GTP cyclase activity, resulting in the production of cGMP . This enzyme has also been called an NO-sensitive guanosyl cyclase due to its affinity for NO .

Biochemical Pathways

The activation of sGC leads to the production of cGMP, which regulates multiple signaling pathways in cells . The cardiovascular, pulmonary, and neurological systems, as well as organs like the kidney, brain, and liver, are highly dependent on NO-sGC-cGMP regulation . Regarding its role in regulation, fibroblasts, cardiomyocytes, platelets, neurons, and immune cells are also affected by cGMP, and it controls fibrosis, the inflammatory response, and neurotransmission .

Pharmacokinetics

Studies on similar sgc stimulators have shown that these compounds can be safe and tolerable, with a dose-proportional increase in the maximum observed plasma concentration (cmax) and the area under the concentration-time curve (auc0-t) . Moderate accumulation has been observed after multiple administrations .

Result of Action

The activation of sGC by Guanylate cyclase-IN-1 leads to increased formation of cGMP, which exerts multifaceted cellular and tissue effects . These effects include vasodilation, inhibition of platelet aggregation, and effects on neurotransmission . As a result, dysregulation of the NO-sGC-cGMP signaling pathway is associated with various disease pathologies, including hypertension, cardiovascular diseases, neurodegenerative diseases, and asthma .

Action Environment

The action of Guanylate cyclase-IN-1 can be influenced by various environmental factors. For instance, the presence of NO enhances the action of sGC stimulators . Additionally, the distribution of sGC in different tissues can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Formation of the purine ring: The final step involves the cyclization of the intermediate to form the purine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Riociguat: A compound with a similar pyrazolo[3,4-b]pyridine structure.

    Fluoropyridines: Compounds containing fluorine-substituted pyridine rings.

Uniqueness

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dimethylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXUGWVLDZUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2N(C1=O)C)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (0.768 mmol) of the compound from example 41 and 211 mg (0.768 mmol) of BEMP were initially charged in 10 ml of dimethylformamide, and a solution of 109 mg (0.768 mmol) of iodomethane in 2 ml of dimethylformamide was added dropwise at 0° C. within 10 min. The mixture was stirred at 0° C. for 3 h. Water was added, which formed a precipitate. The precipitate was filtered off and purified by means of preparative HPLC (eluent: methanol/water, gradient 30:70→90:10). 203 mg of the title compound were obtained (65% of theory).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 2
Reactant of Route 2
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 3
Reactant of Route 3
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 4
Reactant of Route 4
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 5
Reactant of Route 5
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one
Reactant of Route 6
Reactant of Route 6
6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one

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